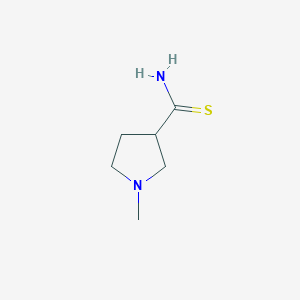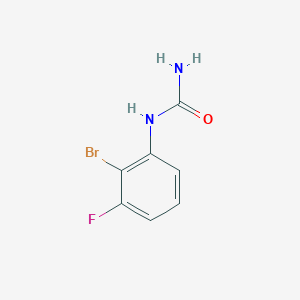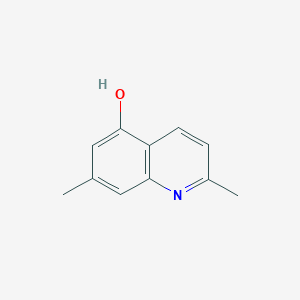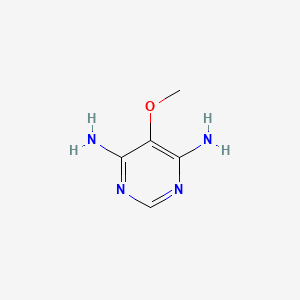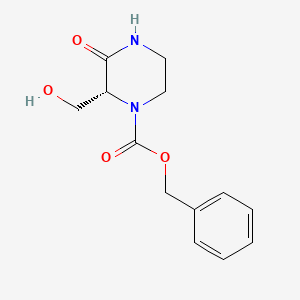
(R)-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with a complex structure that includes a piperazine ring, a benzyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperazine ring, followed by the introduction of the benzyl and hydroxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ketone group can produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, ®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
- (S)-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate
- ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
Uniqueness
®-Benzyl 2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate is unique due to its specific stereochemistry and functional groups The presence of the benzyl and hydroxymethyl groups, along with the ketone functionality, provides a distinct set of chemical properties that differentiate it from similar compounds
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
benzyl (2R)-2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-8-11-12(17)14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,14,17)/t11-/m1/s1 |
InChI Key |
PRQSPBZKOHQHPO-LLVKDONJSA-N |
Isomeric SMILES |
C1CN([C@@H](C(=O)N1)CO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(C(=O)N1)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



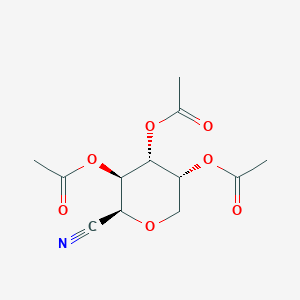
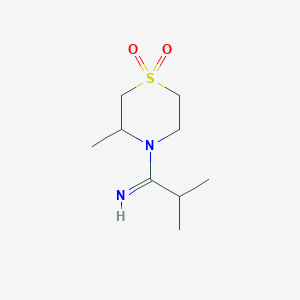
![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
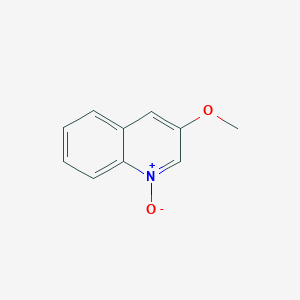
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
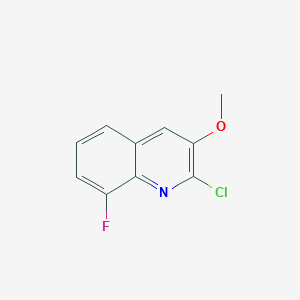
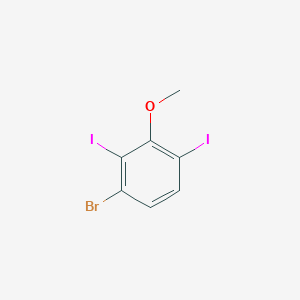
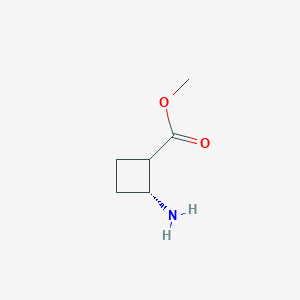
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
